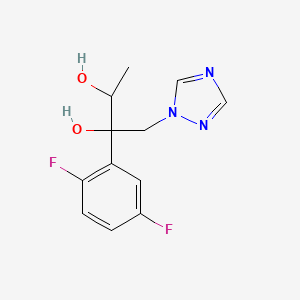

2-(2,5-Difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol

Description

Chemical Structure and Synthesis

2-(2,5-Difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol (CAS: 241479-72-1) is a triazole-containing antifungal agent with a chiral (2R,3R)-configuration. Its synthesis involves a multi-step process starting from the key intermediate (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol, which is converted into an epoxide intermediate and further functionalized via azide ring-opening and catalytic hydrogenation . The absolute stereochemistry of related intermediates has been confirmed by X-ray crystallography, ensuring precise structural control critical for antifungal efficacy .

Biological Relevance As part of a broader class of azole antifungals, this compound targets fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. Its structural features, including the triazole ring and difluorophenyl group, enhance binding affinity and metabolic stability .

Properties

IUPAC Name |

2-(2,5-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2N3O2/c1-8(18)12(19,5-17-7-15-6-16-17)10-4-9(13)2-3-11(10)14/h2-4,6-8,18-19H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBYSZZTJKCLBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 2-(2,5-Difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol

Detailed Synthetic Route and Reaction Conditions

Organomagnesium Intermediate Formation

A key step involves the formation of a Grignard reagent from 1-bromo-2,5-difluorobenzene:

- Magnesium metal (e.g., 5.15 g, 0.021 mole) is reacted with 1-bromo-2,5-difluorobenzene in dry tetrahydrofuran (THF) under controlled warming (~40°C) to initiate the Grignard formation.

- The addition of 1-bromo-2,5-difluorobenzene is gradual to maintain reaction control.

- After formation, the Grignard reagent is cooled to -20°C before further reaction.

Addition to Epoxide or Carbonyl Intermediate

- The Grignard reagent is reacted with an epoxide or a suitable carbonyl intermediate (e.g., an oil-like intermediate 3a in THF).

- The addition is slow (dropwise over 1 hour) at low temperatures to control stereochemistry.

- The mixture is stirred at room temperature for several hours (e.g., 3.5 hours) to complete the reaction.

Workup and Purification

- The reaction mixture is diluted with ethyl acetate and washed with aqueous ammonium chloride and brine.

- Organic layers are combined, washed with water and brine, dried over sodium sulfate, and concentrated.

- The product is isolated as a crystalline solid, often as a hydrochloride salt, by filtration.

One-Pot Synthesis and Diastereomeric Purity

- Innovative methods allow carrying out multiple reaction steps (VII, VIII, IX in the referenced patent scheme) in a single pot without isolating intermediates, increasing efficiency and yield.

- This one-pot approach yields diastereomerically pure (2R,3R) and (2S,3S) isomers free from contaminants and avoids expensive chromatographic purification.

Alternative Synthetic Approaches

- Protection and deprotection of hydroxyl groups using silyl protecting groups such as 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) have been employed to facilitate selective reactions on the triazole or aromatic moieties.

- Alkylation reactions using tosylates or brosylates in polar aprotic solvents (DMF, DMSO) under basic conditions (NaH) are used to introduce or modify substituents on the molecule.

- Hydrogenation with Pd/C and formic acid can be used for selective reduction steps in the synthetic sequence.

Industrial Scale Considerations

- The process has been optimized for commercial production by minimizing purification steps and using cost-effective reagents.

- Continuous flow reactors and controlled temperature protocols enhance reproducibility and scalability.

- Isolation of the compound as a crystalline hydrochloride salt is preferred for ease of handling and purity.

Summary of Key Reaction Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Grignard formation | Mg, 1-bromo-2,5-difluorobenzene, THF, 40°C | Controlled addition, formation of ArMgBr |

| 2 | Nucleophilic addition | Grignard reagent + epoxide/carbonyl intermediate, -20°C to RT | Slow addition to control stereochemistry |

| 3 | Workup | EtOAc, NH4Cl/brine wash, Na2SO4 drying | Isolation of crude product |

| 4 | Salt formation | HCl in suitable solvent | Crystallization of hydrochloride salt |

| 5 | Protection/deprotection (optional) | SEM-Cl, NaH, DMF/DMSO | For selective functional group manipulation |

| 6 | Alkylation | Tosylates/brosylates, NaH, DMF/DMSO, elevated temp | Introduction of side chains or modifications |

| 7 | Reduction (optional) | Pd/C, formic acid, 60°C | Selective hydrogenation |

Comprehensive Research Findings and Analysis

Diastereomeric Purity and Stereochemical Control

- The stereochemistry at carbons 2 and 3 of the butane-2,3-diol backbone is crucial for biological activity.

- The patented methods achieve high diastereomeric purity (e.g., >98%) without chromatographic purification by carefully controlling reaction conditions and using one-pot sequences.

- Absolute inversion of configuration at chiral centers can be accomplished efficiently, enabling access to both (2R,3R) and (2S,3S) isomers.

Yield and Efficiency

Reagent and Solvent Selection

Data Table: Typical Reaction Conditions for Preparation

| Parameter | Value/Condition | Comments |

|---|---|---|

| Magnesium | 5.15 g (0.021 mole) | For Grignard reagent formation |

| 1-Bromo-2,5-difluorobenzene | 22-25 mL (0.019-0.022 mole) | Gradual addition at 40°C |

| Solvent | Tetrahydrofuran (THF) | Dry, inert atmosphere required |

| Temperature (Grignard formation) | 40°C | Initiate reaction |

| Temperature (Addition to epoxide) | -20°C to RT | Control stereochemistry |

| Stirring time (post-addition) | 3.5 hours | Ensure reaction completion |

| Workup solvents | Ethyl acetate, brine, NH4Cl solution | Extraction and washing |

| Drying agent | Sodium sulfate (Na2SO4) | Remove residual water |

| Isolation | Crystallization as hydrochloride salt | Filtration and drying |

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(2,5-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

(2R,3R)-2-(2,5-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is explored for its therapeutic potential in the treatment of various diseases, including infections and cancer.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(2,5-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol involves its interaction with specific molecular targets and pathways. For example:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: The compound can influence signaling pathways, metabolic processes, and gene expression, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Similarity Analysis

The following table summarizes key structural analogs and their similarities to the target compound:

Key Observations:

- Fluorine Position: The 2,5-difluorophenyl variant (target compound) differs from the 2,4-difluorophenyl analog (CAS: 127000-90-2) in fluorine substitution.

- Functional Group Additions: The 3-amino derivative (CAS: 118689-07-9) introduces a basic amine, which could improve water solubility but may reduce membrane permeability compared to the hydroxyl-containing target compound .

- Side Chain Extensions : Derivatives from Basilea Pharmaceutica incorporate thiadiazole-phenylthiazole moieties, enhancing activity against resistant strains by diversifying binding interactions .

Antifungal Activity and Resistance Profiles

- 2,4-Difluorophenyl Intermediate : Demonstrated broad-spectrum activity in preliminary studies, serving as a precursor to advanced derivatives .

- Thiadiazole Derivatives : Exhibited enhanced efficacy against fluconazole-resistant Candida albicans, likely due to multi-target engagement .

- Resistance Mechanisms : Fluconazole resistance in C. albicans involves CYP51 mutations and efflux pump upregulation. The rigid (2R,3R)-configuration of the target compound may reduce susceptibility to these mechanisms by maintaining binding affinity .

Q & A

Q. What are the key structural features and stereochemical considerations of 2-(2,5-Difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol?

The compound features a difluorophenyl group, a triazole ring, and two adjacent hydroxyl groups on a butane backbone. It has two defined stereocenters at the C2 and C3 positions, conferring (2R,3R) absolute configuration. The molecular formula is C₁₂H₁₃F₂N₃O₂ (MW: 269.25 g/mol), with a density of 1.38 g/cm³. Stereochemical confirmation is critical for biological activity, as enantiomeric impurities can reduce efficacy .

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves multi-step reactions starting from 2,5-difluorobenzene. Key steps include halogenation, nucleophilic substitution to introduce the triazole ring, and stereoselective hydroxylation. For example, intermediates like (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol are prepared via chiral resolution or asymmetric catalysis, as described in prior work . Reaction conditions (e.g., solvents like acetonitrile, temperatures of 20–60°C) are optimized to control regioselectivity .

Q. How is spectroscopic characterization performed to confirm structure and purity?

Structural confirmation involves:

- Elemental analysis to verify composition.

- IR spectroscopy to identify hydroxyl (≈3400 cm⁻¹) and triazole (≈1500 cm⁻¹) stretches.

- NMR (¹H and ¹³C) to assign stereochemistry and substituent positions (e.g., difluorophenyl protons at δ 6.8–7.2 ppm).

- Mass spectrometry (ESI-MS) for molecular ion validation .

Q. What safety precautions are required when handling this compound?

The compound has hazard statements H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles), work in a fume hood, and store under inert atmosphere at 2–8°C. Dispose via approved waste protocols .

Advanced Research Questions

Q. How can the synthetic route be optimized to improve enantiomeric purity?

- Chiral auxiliaries : Use (R)- or (S)-configured catalysts during hydroxylation to enhance stereoselectivity.

- Chromatographic resolution : Employ chiral stationary phases (e.g., cellulose-based) for intermediate purification.

- Reaction monitoring : Use in-situ FTIR or HPLC to track enantiomeric excess (ee) during synthesis .

Q. What structure-activity relationships (SAR) govern its antifungal activity?

- The triazole ring is essential for binding fungal cytochrome P450 lanosterol 14α-demethylase (CYP51), inhibiting ergosterol biosynthesis.

- Fluorine atoms on the phenyl group enhance lipophilicity and membrane penetration.

- Modifying the butanediol backbone (e.g., methyl substitution) can alter potency and toxicity. SAR studies suggest that 2,5-difluoro substitution improves antifungal spectrum compared to 2,4-difluoro analogs .

Q. What analytical methods are suitable for impurity profiling?

- HPLC with UV/HRMS detection : Use a C18 column (e.g., Zorbax Eclipse Plus) and gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities like 5-hydroxymethylfurfural (RRT 0.22–0.28) or oxidized byproducts.

- Relative retention time (RRT) mapping : Compare impurity peaks against reference standards .

Q. How does the compound’s mechanism of action compare to commercial triazole antifungals?

Unlike fluconazole, which has a single triazole ring, this compound’s dual hydroxyl groups and difluorophenyl moiety enhance binding to CYP51’s heme cofactor. Molecular docking studies suggest stronger hydrophobic interactions with active-site residues (e.g., Tyr118), reducing IC₅₀ values against Candida spp. .

Q. How can comparative efficacy studies with structural analogs be designed?

- In vitro assays : Test MIC (minimum inhibitory concentration) against Candida albicans, Aspergillus fumigatus, and resistant strains (e.g., Candida auris).

- In vivo models : Use murine systemic candidiasis models to compare survival rates and fungal burden reduction versus voriconazole or posaconazole.

- Cytotoxicity screening : Assess mammalian cell viability (e.g., HepG2 cells) to identify selectivity indices .

Q. What factors influence the compound’s stability under physiological conditions?

- pH-dependent degradation : The hydroxyl groups may undergo oxidation at pH >7, forming ketone derivatives. Stabilize formulations with antioxidants (e.g., ascorbic acid).

- Thermal stability : Store below 25°C to prevent triazole ring decomposition.

- Light sensitivity : Protect from UV exposure to avoid photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.